2-Amino-8-bromo-1,8-dihydropurin-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-bromo-1,8-dihydropurin-6-one typically involves the bromination of guanine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the guanine molecule. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-bromo-1,8-dihydropurin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of amino or thiol derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Amino-8-bromo-1,8-dihydropurin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA and RNA due to its structural similarity to guanine.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-Amino-8-bromo-1,8-dihydropurin-6-one involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, potentially disrupting normal cellular processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and various signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
8-Bromoadenine: Another brominated purine derivative with similar properties.
8-Bromoinosine: A brominated derivative of inosine, used in similar applications.
8-Bromohypoxanthine:
Uniqueness
2-Amino-8-bromo-1,8-dihydropurin-6-one is unique due to its specific bromination at the 8-position, which imparts distinct chemical and biological properties. This selective bromination makes it particularly useful in studies involving nucleic acids and in the development of therapeutic agents .
Properties
Molecular Formula |
C5H4BrN5O |
---|---|
Molecular Weight |
230.02 g/mol |
IUPAC Name |
2-amino-8-bromo-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C5H4BrN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h4H,(H3,7,9,10,11,12) |
InChI Key |
YOCZBTCSTMFIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1(N=C2C(=O)NC(=NC2=N1)N)Br |
Origin of Product |
United States |
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